4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid - 116118-98-0

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Catalog Number: EVT-1177967
CAS Number: 116118-98-0
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties and potential therapeutic applications. This compound serves as a core structure for various derivatives that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects56. The versatility of THTP derivatives stems from their ability to interact with different biological targets, which has led to the development of numerous analogs with potent biological activities, some of which are currently in clinical development or already available on the market6.

Synthesis Analysis

One of the reported synthetic routes for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid begins with the readily available 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. [] The synthetic pathway involves three main steps:

The overall yield of this three-step synthesis is reported to be 67%. []

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can be readily esterified to form esters, often employed as protecting groups or to modulate the compound's physicochemical properties. [, , , ]
  • Amide Formation: Amides can be synthesized through the reaction of the carboxylic acid group with amines, leading to derivatives with diverse biological activities. [, ]
  • N-Alkylation/Acylation: The nitrogen atom in the tetrahydropyridine ring can undergo alkylation or acylation, introducing various substituents to modulate the compound's pharmacological profile. [, ]
  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can be employed to introduce aryl or heteroaryl substituents to the thiophene ring, expanding the structural diversity and potential biological activities of the resulting derivatives. []
Mechanism of Action

The mechanism of action of THTP derivatives varies depending on the specific biological target and the structural modifications of the compound. For instance, certain THTP derivatives have been identified as potent glucose-6-phosphatase catalytic site inhibitors, with IC50 values as low as 140 nM. These compounds exhibit enantioselectivity in enzyme recognition, with activity residing solely in one of the enantiomers2. Additionally, THTP derivatives have been explored as allosteric modulators and antagonists at the A1 adenosine receptor, with structural modifications favoring orthosteric antagonist properties over allosteric modulation3. Furthermore, some THTP derivatives have shown the ability to inhibit tumor necrosis factor-alpha (TNF-alpha) production, which is a crucial cytokine involved in systemic inflammation48.

Applications in Various Fields

Pharmacology

In the field of pharmacology, THTP derivatives have been synthesized and evaluated for their potential as therapeutic agents. They have been found to possess a multitude of pharmacological activities, including but not limited to antimicrobial, antileishmanial, antiarrhythmic, anti-inflammatory, antihyperlipidemic, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activities5. The synthesis of 5-substituted 4,5,6,7-tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives has been reported, with these compounds showing promising anticancer activity5.

Complement Inhibition

THTP derivatives have also been investigated for their role in complement inhibition. A series of derivatives have been synthesized and evaluated for their activity on the activation of the human complement system, with some analogs exhibiting improved inhibitory activity over existing drugs like Ticlopidine and Clopidogrel. Notably, these analogs did not show any haemolytic activity and were non-cytotoxic to human cell lines, indicating their potential as safer complement inhibitors7.

Antibacterial Activity

The antibacterial properties of THTP derivatives have been explored as well. A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues were synthesized and tested against various bacterial strains. These compounds were found to inhibit the growth of Staphylococcus aureus and Escherichia coli, although they were not effective against Bacillus subtilis. The antibacterial activity was also correlated with the electronic structure of the molecules10.

5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Ticlopidine)

Compound Description: Ticlopidine is a well-known platelet aggregation inhibitor. It demonstrates inhibitory effects on blood-borne metastasis in various rodent tumor models, including B16 melanoma, Lewis lung carcinoma, and rat ascites hepatoma (AH130). Ticlopidine effectively inhibits platelet aggregation induced by a range of agents like adenosine diphosphate, thrombin, and tumor cell extracts. []

Relevance: Ticlopidine shares the core structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with the target compound, differing by the 2-chlorobenzyl substituent at position 5. This structural similarity contributes to its antiplatelet activity, suggesting potential shared pharmacological features with the target compound. []

5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

Compound Description: This compound, also known as ticlopidine hydrochloride, exhibits angiogenesis inhibitory activity. It has potential therapeutic applications in treating diseases related to angiogenesis, such as hemangioma, arthritis, diabetic retinopathy, and various cancers. []

Relevance: This compound is identical to Ticlopidine, representing its hydrochloride salt form. It shares the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure with the target compound, emphasizing the importance of this scaffold in biological activities. []

2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole

Compound Description: This compound represents a complex molecule containing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine moiety. The crystal structure of this compound has been elucidated, revealing a specific conformation and intermolecular interactions. []

Relevance: This compound incorporates the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine unit as a substituent on a larger molecular framework. It exemplifies the use of this core structure in building diverse chemical entities for potential biological applications. While its specific activity is not detailed in the provided abstract, its structural complexity suggests further investigation. []

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine containing substituted piperazine or piperidine derivatives

Compound Description: A series of these derivatives were synthesized and evaluated for their in vivo anti-platelet aggregation activity in rats. Several compounds within this series demonstrated more potent inhibitory activity compared to other synthesized compounds. []

Relevance: These derivatives highlight the versatility of modifications on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. The incorporation of piperazine or piperidine rings at different positions of the core structure suggests avenues for exploring structure-activity relationships and optimizing desired biological effects, potentially including those relevant to the target compound. []

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Compound Description: This compound serves as a key intermediate in the synthesis of Prasugrel, a novel antithrombotic drug. []

Relevance: This compound represents a structurally simplified analog of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid, lacking the carboxylic acid group at position 2. Its role as a synthetic precursor to Prasugrel underscores the importance of the tetrahydrothieno[3,2-c]pyridine scaffold in developing antithrombotic agents. []

4,5,6,7-Tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide Derivatives

Compound Description: These derivatives, featuring a tetrahydro-2H-pyran-4-yl substituent on the carboxamide group, have been synthesized and investigated for their potential in various pharmacological fields, including antimicrobial, antileishmanial, antiarrhythmic, anti-inflammatory, and anticancer activities. []

Relevance: These derivatives highlight the structural diversity achievable through modifications of the carboxylic acid functional group in the target compound. Introducing a carboxamide linker and incorporating various substituents on the nitrogen atom provides insights into potential structure-activity relationships and expands the potential applications of compounds based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. []

Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate

Compound Description: This compound is an intermediate used in the synthesis of penicillins. []

Relevance: This compound shares the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure with the target compound but features a 2-(2-chlorophenyl)acetate substituent at position 5. This structural similarity suggests potential overlapping chemical properties and reactivity with the target compound. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

Compound Description: This series of novel oxazolidinone derivatives incorporate the thieno-pyridine ring system and were synthesized in a six-step process. They were evaluated for antibacterial activity against a panel of Gram-positive bacteria and demonstrated promising results. []

Relevance: This series showcases the versatility of incorporating the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core into larger, more complex structures, potentially leading to enhanced or diversified biological activities. The presence of the oxazolidinone moiety, known for its antibacterial properties, further suggests the potential of combining pharmacologically relevant scaffolds with the target compound's core structure to develop new therapeutic agents. []

2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Tinoridine)

Compound Description: Tinoridine exhibits stabilizing effects on lysosomal membranes in rat liver. []

Relevance: While structurally similar to the target compound, Tinoridine possesses a different thieno[2,3-c]pyridine core, with the sulfur atom in a different position. This subtle difference highlights the importance of the sulfur atom's position in the core structure for specific biological activities. Comparing the activities of Tinoridine and 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid could provide valuable insights into the structure-activity relationships within this class of compounds. []

(+)-4-Methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride ((+)-2a)

Compound Description: This compound, synthesized as part of a series exploring cerebral protective agents, exhibited significant anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. []

Relevance: This compound shares the core structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with the target compound, highlighting the potential of this scaffold for central nervous system activity. This suggests that further exploration of the target compound and its derivatives might reveal potential applications in treating neurological disorders. []

(+)-4-Methyl-4-(2-thienyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride ((+)-2g)

Compound Description: This compound, synthesized alongside (+)-2a, also displayed significant anticonvulsant activity against NMDA-induced seizures in mice. []

Relevance: Similar to (+)-2a, this compound also retains the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure but introduces a 2-thienyl substituent at the 4-position. This finding further emphasizes the versatility of this core structure for developing potential anticonvulsant agents and suggests that modifications at this position can be explored for optimizing activity. []

2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Prasugrel)

Compound Description: Prasugrel is a thienopyridine prodrug that effectively inhibits platelet aggregation and activation. It undergoes a two-step biotransformation to its active metabolite, R-138727. The first step involves ester bond hydrolysis by carboxylesterases, primarily hCE2, to form the thiolactone R-95913. []

Relevance: Prasugrel shares the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core with the target compound, further illustrating the importance of this scaffold in developing antiplatelet drugs. The presence of the acetoxy group in Prasugrel highlights the role of ester functionalities in prodrug design for this class of compounds. []

2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid (R-138727)

Compound Description: This compound is the active metabolite of Prasugrel, formed after a two-step metabolic process involving ester hydrolysis and cytochrome P450-mediated metabolism. R-138727 is responsible for the potent antiplatelet effects of Prasugrel. []

Relevance: While R-138727 doesn't directly share the same core structure with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid, it provides insights into the metabolic pathway and pharmacophore of Prasugrel, a drug containing the same core structure. This information could be valuable for understanding potential metabolic transformations and active forms of the target compound or its derivatives. []

2-[2-Oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone (R-95913)

Compound Description: R-95913 is a key intermediate formed during the biotransformation of Prasugrel to its active metabolite, R-138727. It is generated through the hydrolysis of the acetoxy group in Prasugrel by carboxylesterases. []

Relevance: Similar to R-138727, R-95913 provides information about the metabolic pathway of Prasugrel. Although it lacks the full 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure, its formation highlights the susceptibility of ester groups within this chemical class to enzymatic cleavage, suggesting a potential metabolic pathway for the target compound if esterified derivatives are considered. []

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

Compound Description: This compound was identified as one of the degradation products of Prasugrel hydrochloride under hydrolytic and oxidative stress conditions. []

Relevance: This degradation product, resulting from the hydrolysis of the acetoxy group and subsequent oxidation of Prasugrel, highlights a potential metabolic pathway for compounds containing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. The presence of the cyclopropylcarbonyl-2-fluorobenzyl group at position 5 indicates that this substituent might remain intact during certain metabolic transformations. []

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Compound Description: This compound is another degradation product of Prasugrel hydrochloride identified under hydrolytic and oxidative stress conditions. []

Relevance: Similar to the previous degradation product, this compound also arises from the hydrolysis of the acetoxy group and subsequent oxidation, suggesting a possible metabolic pathway for similar compounds. The slight structural variation in the tetrahydrothieno[3,2-c]pyridine ring suggests potential rearrangements or modifications that might occur during metabolism. []

2-Acetoxy-5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide

Compound Description: This compound is an oxidized degradation product of Prasugrel hydrochloride, observed under oxidative stress conditions. []

Relevance: The formation of this N-oxide degradation product suggests that oxidation at the nitrogen atom in the tetrahydrothieno[3,2-c]pyridine ring is a possible metabolic pathway for compounds containing this core structure. This information could be relevant for understanding potential metabolic transformations and clearance mechanisms of the target compound. []

References:[1] https://www.semanticscholar.org/paper/2db34d0f92909cf5c649af36540720231f38974f[5] https://www.semanticscholar.org/paper/c8d574406f775b8aebefd59864ee237742cfdc3d[6] https://www.semanticscholar.org/paper/60e618a9f8ba081b3acad79d5b02e6a218b2ff12[7] https://www.semanticscholar.org/paper/90b96e7b17f276e546f4a1dc535d4386bbcb19eb[9] https://www.semanticscholar.org/paper/fafa69605c03943ed99564fc3f387db01fe8e6c3[10] https://www.semanticscholar.org/paper/7095cedfe9ea52f2fb38b7b2a9d4a9f8001242a2[11] https://www.semanticscholar.org/paper/1bffb01301f9aa8531c495fb0ec81859a816aa24[12] https://www.semanticscholar.org/paper/c3cca5301a4b387dcca2fb388584cd00624fb392[13] https://www.semanticscholar.org/paper/fb0320fe8f54a7081798651747acb95610fdd9c7[15] https://www.semanticscholar.org/paper/e606d38796025fe9adfc868d35c4bb590f7bc336[24] https://www.semanticscholar.org/paper/400b74bb6985aaeeaebb56d09e2a6af0f24c71ce [] https://www.semanticscholar.org/paper/7c92fb32756bd742950da6fdc9b8e8c015399266

Properties

CAS Number

116118-98-0

Product Name

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

InChI

InChI=1S/C8H9NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H,10,11)

InChI Key

OEYJTWUFGQRSOD-UHFFFAOYSA-N

SMILES

C1CNCC2=C1SC(=C2)C(=O)O

Canonical SMILES

C1CNCC2=C1SC(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.